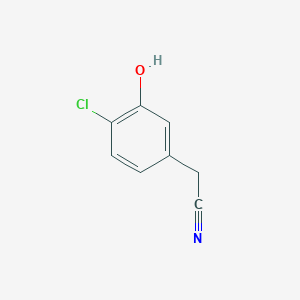

(4-Chloro-3-hydroxyphenyl)acetonitrile

Description

Significance of Arylacetonitrile Frameworks

The arylacetonitrile scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, imparts favorable pharmacokinetic properties to drug candidates. Furthermore, the benzylic carbon of arylacetonitriles is readily functionalized, allowing for the facile introduction of molecular complexity and the exploration of vast chemical space. This adaptability has cemented the role of arylacetonitriles as crucial building blocks in the synthesis of a diverse range of biologically active molecules.

Academic Relevance of Halogenated and Hydroxylated Aromatic Systems

Halogenated and hydroxylated aromatic compounds are of profound interest to the academic and industrial research communities. Halogen atoms, through their ability to form halogen bonds and modulate the electronic properties of the aromatic ring, can significantly influence the binding affinity and selectivity of a molecule for its biological target. The hydroxyl group, a key hydrogen bond donor and acceptor, plays a critical role in molecular recognition and can enhance the solubility and metabolic stability of drug candidates. The strategic incorporation of both halogen and hydroxyl functionalities onto an aromatic framework, as seen in (4-Chloro-3-hydroxyphenyl)acetonitrile, offers a powerful strategy for fine-tuning the physicochemical and biological properties of a molecule.

Scope and Research Focus on this compound

This article focuses exclusively on the chemical compound this compound. The subsequent sections will provide a detailed examination of its chemical and physical properties, established and potential synthetic routes, characteristic spectroscopic data, and its current and prospective applications as a chemical intermediate in medicinal chemistry and materials science. The aim is to provide a thorough and scientifically grounded overview of this specific molecule, drawing from available research and comparative analysis with structurally related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-(4-chloro-3-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H6ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |

InChI Key |

AUSPPXLBZOTTKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)O)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of 4 Chloro 3 Hydroxyphenyl Acetonitrile

The precise physicochemical properties of (4-Chloro-3-hydroxyphenyl)acetonitrile are not extensively documented in publicly available literature. However, by examining structurally similar compounds, we can infer its likely characteristics.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | 135314-36-4 |

For comparison, the related compound (4-Chlorophenyl)acetonitrile has a melting point of 25-28 °C and a boiling point of 265-267 °C. The presence of the hydroxyl group in this compound would be expected to increase its melting point and boiling point due to hydrogen bonding.

Reactivity and Chemical Transformations of 4 Chloro 3 Hydroxyphenyl Acetonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a valuable functional handle, susceptible to a variety of transformations including hydrolysis, nucleophilic additions, and reactions involving the adjacent alpha-hydrogens.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. google.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The intermediate imidic acid tautomerizes to the more stable amide. google.com Prolonged heating in the presence of acid leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. google.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. google.comgoogle.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849) gas. google.com Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

While specific studies on (4-Chloro-3-hydroxyphenyl)acetonitrile are not extensively documented, the hydrolysis of structurally similar compounds is well-established. For instance, the related compound 3-methoxy-4-hydroxyphenylacetonitrile undergoes saponification (hydrolysis) to form 3-methoxy-4-hydroxyphenylacetic acid, which serves as an intermediate in the synthesis of pharmaceuticals. wikipedia.orgorganic-chemistry.org It is expected that this compound would undergo a similar transformation to yield (4-Chloro-3-hydroxyphenyl)acetic acid.

Table 1: Expected Hydrolysis Products of this compound

| Starting Material | Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| This compound | Acidic (e.g., aq. HCl, heat) | 2-(4-Chloro-3-hydroxyphenyl)acetamide | (4-Chloro-3-hydroxyphenyl)acetic acid |

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile under anhydrous conditions. The initial product is an imino ester salt, also known as a Pinner salt. nih.gov These salts are stable intermediates that can be isolated or reacted further. Hydrolysis of the Pinner salt with water yields an ester, while reaction with ammonia or an amine leads to the formation of an amidine. nih.gov

The general mechanism begins with the protonation of the nitrile by a strong acid (like HCl gas), which activates it for nucleophilic attack by an alcohol. The resulting Pinner salt can then undergo various subsequent reactions.

Table 2: Potential Products from the Pinner Reaction of this compound

| Reactants | Intermediate | Subsequent Reagent | Final Product | Product Class |

|---|---|---|---|---|

| This compound, Alcohol (R-OH), HCl | Alkyl (4-chloro-3-hydroxyphenyl)acetimidate hydrochloride | Water | Alkyl (4-chloro-3-hydroxyphenyl)acetate | Ester |

| This compound, Alcohol (R-OH), HCl | Alkyl (4-chloro-3-hydroxyphenyl)acetimidate hydrochloride | Ammonia (NH₃) | (4-Chloro-3-hydroxyphenyl)acetamidine | Amidine |

This reaction pathway provides a versatile route to various carboxylic acid derivatives from the parent nitrile.

The methylene (B1212753) hydrogens (α-hydrogens) adjacent to the nitrile group in phenylacetonitrile (B145931) derivatives are acidic due to the electron-withdrawing nature of both the nitrile group and the aromatic ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion can act as a nucleophile in various carbon-carbon bond-forming reactions:

Alkylation: Reaction with alkyl halides results in the substitution of one or both alpha-hydrogens.

Condensation: Reaction with carbonyl compounds (aldehydes and ketones) in reactions such as the Knoevenagel condensation leads to the formation of α,β-unsaturated nitriles.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular scaffolds from simpler phenylacetonitrile precursors.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for functionalization, primarily through reactions involving the acidic proton and the nucleophilic oxygen atom.

O-Alkylation: The phenolic proton is weakly acidic and can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with alkylating agents, such as alkyl halides or sulfates, to form ethers. This classic method is known as the Williamson ether synthesis. The reaction is highly efficient for forming aryl alkyl ethers.

O-Acylation: The phenolic hydroxyl group can be converted into an ester through acylation. This is typically achieved by reacting the phenol (B47542) with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a nucleophilic catalyst.

The formation of ethers and esters via the reactions described above are crucial for modifying the properties of the molecule. For instance, in pharmaceutical synthesis, converting a phenolic hydroxyl group to an ether or ester can alter the compound's solubility, stability, and biological activity.

A relevant industrial example involves the synthesis of Propanidid, where an intermediate, propyl 3-methoxy-4-hydroxyphenylacetate, is etherified at the phenolic position using N,N-diethyl chloroacetamide. wikipedia.org This demonstrates the synthetic utility of O-alkylation on a similar molecular framework.

Table 3: Representative Ether and Ester Formation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation (Ether Formation) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 2-(4-Chloro-3-alkoxyphenyl)acetonitrile |

These transformations highlight the dual reactivity of this compound, making it a valuable building block for creating a wide array of more complex chemical structures.

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidative transformations, which can lead to the formation of highly reactive intermediates such as phenoxy radicals. These transformations are often mediated by enzymatic systems or chemical oxidants.

Enzymatic oxidation, particularly by oxidoreductases like laccases and peroxidases, is a well-established method for the transformation of chlorophenolic compounds. rsc.orgsemanticscholar.org Laccases, which are multi-copper oxidases, can oxidize phenolic substrates into free radicals by abstracting an electron. nih.gov This process is advantageous as it does not require the presence of hydrogen peroxide. nih.gov Similarly, peroxidases, which are heme proteins, catalyze the oxidation of various substrates, including chlorophenols, using a peroxide as an electron acceptor. semanticscholar.org

The initial step in the enzymatic oxidation of chlorophenols is the generation of a phenoxy radical. In the case of this compound, this would involve the formation of a radical centered on the oxygen atom. These radicals can then undergo a variety of subsequent reactions, including oxidative coupling, which can lead to the formation of dimers, oligomers, and polymers. rsc.org The exact nature of the final products is dependent on the reaction conditions and the specific enzyme used. For instance, the degradation of chlorophenols by laccase is influenced by the number and position of chlorine atoms on the phenolic ring. nih.gov Under laccase-catalyzed conditions, the oxidative coupling reactions can proceed via a free radical mechanism, which can also lead to dechlorination. nih.gov

Chemical oxidants can also be employed to effect the oxidative transformation of the phenolic moiety. Hypervalent iodine reagents, for example, are known to oxidize phenols. While direct oxidation to a quinone is a common pathway for many phenols, the substitution pattern of this compound may favor other transformations.

Reactivity of the Aryl Halogen

The chlorine atom on the aromatic ring of this compound is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although the ring is not strongly activated towards classical SNAr. The presence of the electron-withdrawing cyano group ortho to the chlorine atom provides some activation. However, a more innovative approach to effecting SNAr on halophenols involves the generation of a phenoxyl radical. rsc.org

In a novel strategy, the formal homolysis of the aryl O–H bond of a halophenol generates a phenoxyl radical. rsc.org This radical species acts as a powerful electron-withdrawing group, significantly activating the aryl halide towards nucleophilic attack. rsc.org This "homolysis-enabled electronic activation" provides a pathway for the substitution of the chloro group with various nucleophiles under mild conditions. rsc.org For example, this method has been successfully applied to the substitution of fluorophenols with carboxylate nucleophiles. rsc.org While this has been demonstrated with fluorophenols, the principle is applicable to other halophenols.

Base-promoted SNAr reactions of chloroarenes have also been reported, typically requiring strong bases and polar aprotic solvents like DMSO. masterorganicchemistry.com In such reactions, the chloro group can be displaced by a variety of nucleophiles, including amines and the anions of active methylene compounds. The success of these reactions often depends on the electronic nature of the chloroarene, with electron-withdrawing groups enhancing reactivity. masterorganicchemistry.com

| Halophenol Substrate | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Fluoro-2,6-dimethylphenol | Benzoic Acid | NaOH, K3Fe(CN)6, NaHCO3, aq. MeCN, 80 °C | Aryl Benzoate | rsc.org |

| 1,2-Dichlorobenzene | 3-Methylindole | KOH, DMSO, 100 °C | N-Aryl Indole | masterorganicchemistry.com |

The aryl chloride in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reactivity of aryl chlorides in the Heck reaction can be lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems or harsher reaction conditions. researchgate.net However, successful Heck reactions of aryl chlorides with various acrylates and acrylamides have been demonstrated using N-heterocyclic carbene (NHC)-palladium catalysts. nih.gov Given the presence of the aryl chloride, this compound is a potential substrate for Heck coupling, which would lead to the formation of substituted stilbenes or cinnamates.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, yielding a disubstituted alkyne. organic-chemistry.org This reaction is highly valuable for the construction of carbon-rich molecules. The reactivity of this compound in Sonogashira coupling is anticipated, and studies on analogous systems, such as 2-(2-bromophenoxy)acetonitrile (B1272177), have shown successful coupling with terminal acetylenes. nih.gov

| Reaction Type | Aryl Halide Substrate (or Analogue) | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-3,5-dimethylphenol (B1207549) | Arylboronic acids | Pd catalyst | Biaryl | mdpi.com |

| Heck | Aryl chlorides | Acrylates | Pd-NHC | Substituted Alkenes | nih.gov |

| Sonogashira | 2-(2-Bromophenoxy)acetonitrile | Terminal acetylenes | Pd/Cu | Disubstituted Alkynes | nih.gov |

Combined and Tandem Reaction Sequences

The multiple functional groups in this compound make it an ideal substrate for combined and tandem reaction sequences, where multiple transformations occur in a single pot or in a sequential manner without isolation of intermediates.

A notable example of a tandem reaction involving a structurally related compound is the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization. nih.gov This sequence leads to the formation of 2,3-disubstituted benzofurans. nih.gov A similar strategy could be envisioned for this compound. After an initial Sonogashira coupling at the chloro position, the resulting ortho-alkynyl phenol could potentially undergo an intramolecular cyclization to afford substituted benzofuran (B130515) derivatives.

Furthermore, sequential cross-coupling reactions are also a powerful strategy. For instance, a dihalo-substituted phenol could first undergo a selective Suzuki-Miyaura coupling at the more reactive halogen, followed by a Heck or Sonogashira reaction at the remaining halogen. While this compound is a monohalo-substituted compound, derivatization to introduce a second leaving group could open up possibilities for such sequential transformations, allowing for the controlled and regioselective introduction of multiple substituents.

One-pot multi-component reactions (MCRs) represent another avenue for the application of this compound. In an MCR, three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. The diverse reactivity of this compound makes it a potential candidate for participation in such reactions, for example, as a phenolic component in the synthesis of complex heterocyclic scaffolds.

Advanced Synthetic Applications of 4 Chloro 3 Hydroxyphenyl Acetonitrile

Role as a Precursor in Heterocyclic Synthesis

The chemical structure of (4-Chloro-3-hydroxyphenyl)acetonitrile makes it an adept precursor for the synthesis of various heterocyclic systems. The presence of the hydroxyl and cyanoethyl groups in an ortho relationship on the benzene (B151609) ring is particularly advantageous for cyclization reactions to form fused ring systems. Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science rsc.orgopenmedicinalchemistryjournal.com.

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules rsc.orgresearchgate.netorganic-chemistry.orgnih.gov. This compound can serve as a key starting material for the synthesis of isoquinoline (B145761) derivatives. The synthesis generally involves the conversion of the nitrile group into an amine, followed by cyclization.

A common strategy is the Bischler-Napieralski reaction or similar cyclodehydration methods organic-chemistry.org. In this approach, the acetonitrile (B52724) moiety would first be reduced to the corresponding 2-(4-chloro-3-hydroxyphenyl)ethan-1-amine. This intermediate can then be acylated and subsequently cyclized under acidic conditions to form a dihydroisoquinoline core. The resulting heterocyclic structure can be further modified, making this a powerful route to a diverse library of compounds organic-chemistry.orgorganic-chemistry.org. While this represents a standard and effective strategy for this class of compounds, specific documented examples commencing from this compound are not widely reported in mainstream literature.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | General Synthetic Strategy | Key Intermediate |

| Isoquinolines | Reduction of nitrile, acylation, and Bischler-Napieralski cyclization. organic-chemistry.org | 2-(4-Chloro-3-hydroxyphenyl)ethan-1-amine |

| Pyrimidines | Condensation reactions with reagents like thiourea (B124793) or guanidine. openmedicinalchemistryjournal.com | Not directly applicable without modification |

The ortho-positioning of the hydroxyl group and the cyanomethyl substituent makes this compound a suitable precursor for oxygen-containing heterocycles, most notably benzofurans pku.edu.cnorganic-chemistry.orgnih.govclockss.org. Benzofuran (B130515) scaffolds are present in numerous natural products and synthetic compounds with significant pharmaceutical applications nih.gov.

The synthesis of benzofurans from ortho-hydroxyphenylacetonitrile derivatives can proceed through several pathways. One common method involves the intramolecular cyclization of an α-phenoxy ketone intermediate researchgate.net. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo cyclization with the adjacent phenolic hydroxyl. Another efficient route is the palladium-catalyzed cyclization of phenols with alkynes, a method for which this compound could be a suitable starting phenol (B47542) organic-chemistry.org. The reaction between a phenol and an α-bromo ketone followed by cyclodehydration is another well-established route to substituted benzofurans researchgate.net. The specific substitution pattern of this compound would yield a 6-chloro-5-hydroxybenzofuran derivative, a scaffold that can be further elaborated.

Utility in the Construction of Complex Organic Architectures

The ability of this compound to form stable heterocyclic cores like benzofurans and isoquinolines establishes its role as a foundational building block for more complex organic architectures nih.gov. These heterocyclic systems often serve as the central scaffold upon which additional complexity is built during the synthesis of natural products and active pharmaceutical ingredients (APIs) rsc.org.

Hydroxyphenylacetonitriles, in general, are recognized as valuable intermediates in the production of pharmaceuticals google.comillinois.edunbinno.com. The synthesis of a complex molecule often involves a convergent strategy where key fragments are prepared separately and then combined. This compound can be used to generate a key heterocyclic fragment, which is then coupled with other molecular fragments to assemble the final complex target. The chloro- and hydroxyl-substituents on the phenyl ring provide additional handles for functionalization, such as cross-coupling reactions at the chloro-position or etherification/esterification at the hydroxyl group, further enhancing its utility.

Mechanistic Investigations in 4 Chloro 3 Hydroxyphenyl Acetonitrile Chemistry

Mechanistic Aspects of Photochemical and Degradative Transformations of Chloro-Hydroxylated Aromatic Compoundsorientjchem.orggoogle.com

Chloro-hydroxylated aromatic compounds, when exposed to ultraviolet (UV) radiation, can undergo a variety of photochemical transformations. nih.gov These processes are critical for understanding the environmental degradation of such pollutants. The mechanisms often involve highly reactive intermediates and proceed through complex pathways. uwaterloo.canih.govnih.gov

The initial step in any photochemical reaction is the absorption of a photon of light by the molecule, leading to its promotion to an electronically excited state. For chlorophenols, UV photoexcitation can promote the molecule to excited states, such as the S₁ (¹ππ*) state. kuleuven.be

Upon excitation, the molecule can transition to repulsive potential energy surfaces, specifically (n/π)σ* states. nih.govaip.org These states are characterized by having an electron promoted into a σ* antibonding orbital localized along a specific bond, such as the C-Cl or O-H bond. nih.govaip.orgkaist.ac.kr Population of this σ* orbital weakens the corresponding bond, leading to bond elongation and, ultimately, fission. nih.govaip.org Studies on 4-chlorophenol (B41353) have shown that UV excitation can lead to the fission of both the C-Cl and O-H bonds, with the specific pathway being dependent on the excitation wavelength. nih.govaip.org The intramolecular hydrogen bond in molecules like 2-chlorophenol (B165306) can also significantly influence the excited-state dynamics by facilitating internal conversion pathways. kuleuven.be

Table 1: Photochemical Bond Fission in Halophenols

| Compound | Excitation Wavelength (λ) | Observed Bond Fission | Key Mechanistic Feature |

|---|---|---|---|

| 4-Chlorophenol | ≲ 240 nm | O-H Fission | Excitation to repulsive (n/π)σ* potential energy surface. nih.govaip.org |

| 4-Bromophenol | Long wavelengths | C-Br Fission | Dissociation after internal conversion to the ground state. nih.govaip.org |

| 4-Iodophenol | ≤ 330 nm | C-I Fission | Prompt fission on an (n/π)σ* potential energy surface. nih.govaip.org |

Following bond homolysis (fission), radical species are formed. For instance, the cleavage of the C-Cl bond in (4-Chloro-3-hydroxyphenyl)acetonitrile would produce a (3-hydroxy-4-cyanomethylphenyl) radical and a chlorine radical. These radical species are highly reactive.

In some photochemical reactions of aromatic compounds, the initial photoexcitation leads to the formation of a biradical intermediate . rsc.orgresearchgate.netiupac.orggcwk.ac.in This can occur, for example, through intramolecular bond formation between non-adjacent positions on the aromatic ring. gcwk.ac.in These biradicals are typically short-lived and can undergo various subsequent reactions, including rearrangements or reactions with other molecules. rsc.orgiupac.orgacs.org

A radical rebound process can occur where the initially formed radical pair, held in close proximity by the solvent cage, recombines. However, recombination may occur at a different position on the aromatic ring, leading to isomerized products. Alternatively, the radicals can escape the solvent cage and react with other species present in the medium, such as oxygen, solvent molecules, or other organic matter, initiating a cascade of secondary reactions.

Excited states of chloro-hydroxylated aromatic compounds can also undergo elimination reactions. A common pathway is the elimination of hydrogen chloride (HCl). This can occur through a concerted mechanism or via a stepwise process involving initial C-Cl or C-H bond cleavage. The formation of a benzyne-type intermediate is a possibility following the elimination of HCl from an aromatic ring, which would be highly reactive and quickly react with surrounding molecules.

Extrusion mechanisms involve the cleavage of two bonds to release a stable small molecule. While less common for simple aromatics, complex photochemical rearrangements can sometimes be viewed as involving the extrusion and subsequent re-addition of fragments. In the context of degradation, these processes contribute to the breakdown of the aromatic ring structure itself, potentially leading to mineralization (conversion to CO₂, H₂O, and mineral acids). researchgate.net

Catalytic Reaction Mechanisms (e.g., Metal-Catalyzed Processes)

Catalysis offers powerful tools for the synthesis and functionalization of molecules like this compound. Both metal-based and non-metal-based catalytic systems can be employed.

One relevant catalytic method for the synthesis of phenylacetonitriles is phase-transfer catalysis (PTC) . orgsyn.org This technique is particularly useful for reactions between two immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the benzyl (B1604629) halide precursor. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., a tetraalkylammonium halide), facilitates the transport of the nucleophile (cyanide) from the aqueous phase to the organic phase where the reaction occurs. orgsyn.orgnih.gov

Mechanism of Phase-Transfer Catalysis:

The quaternary ammonium cation (Q⁺) pairs with the cyanide anion (CN⁻) in the aqueous phase, forming an ion pair [Q⁺CN⁻].

This ion pair is sufficiently lipophilic to be extracted into the organic phase.

In the organic phase, the "naked" and highly reactive cyanide anion performs the nucleophilic attack on the benzyl halide.

The resulting halide anion pairs with the Q⁺ cation, and the [Q⁺X⁻] ion pair returns to the aqueous phase, completing the catalytic cycle.

Metal-catalyzed processes are also highly relevant, particularly for forming the carbon-carbon bond of the nitrile group or for further functionalization. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be envisioned for synthesizing the precursor. A Suzuki or Negishi coupling could form the C-C bond between the aromatic ring and a side chain, which is then converted to the acetonitrile (B52724) group.

Furthermore, nickel-catalyzed reactions have been developed for the direct allylation of phenylacetonitriles with allylic alcohols. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the utility of metal catalysis for functionalizing the α-carbon of the acetonitrile group. The mechanism of such reactions often involves the formation of an organometallic intermediate. For example, in a nickel-catalyzed reaction, the process might involve:

Oxidative addition of an allylic substrate to a Ni(0) complex to form a π-allyl Ni(II) species.

Deprotonation of the phenylacetonitrile (B145931) by a base to form a carbanion.

Nucleophilic attack of the carbanion on the π-allyl ligand.

Reductive elimination to release the product and regenerate the Ni(0) catalyst.

Bimetallic catalysts, such as Zn-Cr systems supported on alumina, have been used to synthesize phenylacetonitrile from styrene (B11656) oxide and ammonia (B1221849), proceeding through dehydration and dehydrogenation steps. rsc.org This highlights the potential for heterogeneous catalysis in producing such compounds.

Computational and Theoretical Chemistry Studies on 4 Chloro 3 Hydroxyphenyl Acetonitrile

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical behavior. Computational methods like Density Functional Theory (DFT) are routinely used to explore this structure and predict reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO rjpn.orgresearchgate.net.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Substituted Aromatic Compound (Example) Note: This table is illustrative. The values are representative of what a DFT calculation might yield for a molecule with similar functional groups and are not experimental data for (4-Chloro-3-hydroxyphenyl)acetonitrile.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) ≈ -EHOMO | 6.5 | Approximate energy required to remove an electron |

| Electron Affinity (A) ≈ -ELUMO | 1.5 | Approximate energy released when an electron is added |

| Chemical Hardness (η) = (I-A)/2 | 2.5 | Measure of resistance to change in electron distribution |

Understanding the distribution of electronic charge within a molecule is key to identifying its electrophilic and nucleophilic sites. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges.

Mulliken Population Analysis: This method partitions the total electron density among the different atoms in a molecule, providing a simple way to estimate atomic charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing orbitals into core pairs, lone pairs, and bonding pairs. It describes charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy associated with these delocalizations.

For this compound, a charge distribution analysis would be expected to show a significant negative charge on the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group due to their high electronegativity. The chlorine atom would also carry a negative charge. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to these electronegative atoms would exhibit positive charges. DFT studies on chlorophenols confirm that the chlorine substituent has a strong inductive effect on the hydroxyl group when in close proximity researchgate.net. The analysis of a related chloro indolinone derivative showed significant negative charges on chlorine, oxygen, and nitrogen atoms, with adjacent carbons and hydrogens bearing positive charges nih.gov. These charge distributions highlight the potential sites for electrostatic interactions and chemical reactions.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, this analysis could be applied to study various potential reactions, such as the deprotonation of the phenolic hydroxyl group, electrophilic aromatic substitution on the phenyl ring, or reactions involving the nitrile group. Using DFT methods, researchers can model the geometric changes as reactants approach and transform into products mdpi.com. The calculated activation energies provide quantitative insights into the reaction kinetics, allowing for the comparison of different possible pathways. For instance, computational studies on phenolic compounds often model their antioxidant activity by calculating the reaction enthalpies for hydrogen atom transfer or proton loss, which are key steps in radical scavenging mechanisms rjpn.org.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures at 0 K, molecules are dynamic entities that exhibit constant motion at finite temperatures. Molecular dynamics (MD) simulations model this behavior by solving Newton's equations of motion for a system of atoms and molecules over time.

An MD simulation of this compound would provide insights into its conformational flexibility and its interactions with solvent molecules. Key areas of investigation would include:

Conformational Analysis: Identifying the most stable conformations (rotamers) by analyzing the rotation around the C-C bond connecting the phenyl ring to the cyanomethyl group and the C-O bond of the hydroxyl group.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or acetonitrile) to study the formation and dynamics of hydrogen bonds between the hydroxyl group and solvent molecules.

Dynamical Properties: Calculating properties like diffusion coefficients and radial distribution functions to understand how the molecule moves and structures itself within a solvent environment.

Studies on phenolic resins and substituted phenols have successfully used MD simulations to construct atomistic models and understand their structural and thermal properties in condensed phases nih.govresearchgate.net.

Quantum Chemical Characterization of Aromaticity and Substituent Effects

Aromaticity is a key concept in organic chemistry that describes the unusual stability of cyclic, planar molecules with delocalized π-electron systems. Computational methods provide quantitative measures to assess the degree of aromaticity. Two common indices are:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 or less suggests a non-aromatic or anti-aromatic system nih.govrsc.org.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring (or above it). A significant negative NICS value is indicative of an aromatic ring current nih.govdtu.dk.

For this compound, these calculations would quantify the aromaticity of the phenyl ring. The substituents (-Cl, -OH, -CH₂CN) would perturb the π-electron system, and their effect on the HOMA and NICS values could be systematically studied. Computational analyses of monosubstituted benzenes show that different substituents can have varying and sometimes conflicting effects on the different measures of aromaticity, highlighting the complex nature of this property nih.gov. The electron-donating hydroxyl group and the electron-withdrawing chloro and cyanomethyl groups would create a push-pull effect, influencing the electronic delocalization and, consequently, the aromatic character of the ring.

Prediction of Physicochemical and Pharmacokinetic Properties

In the context of drug discovery and development, predicting a molecule's physicochemical properties and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial. Numerous in silico tools and web servers have been developed to provide rapid predictions based on a molecule's structure, significantly accelerating the screening of potential drug candidates oup.comnih.gov.

These platforms use Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models built from large datasets of experimental data. For this compound, these tools can predict a wide range of properties. The following table presents predicted values generated using the ADMETlab 2.0 web server .

Table 2: Predicted Physicochemical and ADMET Properties for this compound Disclaimer: These values are computationally predicted by the ADMETlab 2.0 platform and are not experimentally verified data. They are for illustrative purposes only.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 167.59 g/mol | Within range for drug-likeness (Lipinski's Rule) |

| logP (Octanol/Water Partition) | 1.99 | Indicates moderate lipophilicity | |

| Water Solubility (logS) | -2.51 mol/L | Suggests moderate aqueous solubility | |

| Topological Polar Surface Area | 57.02 Ų | Relates to transport properties across membranes | |

| Absorption | Caco-2 Permeability | Moderate | Prediction of intestinal absorption rate |

| Human Intestinal Absorption | 93.7% | High predicted absorption from the gut | |

| Blood-Brain Barrier (BBB) Penetration | Yes | Molecule is predicted to cross the BBB | |

| Toxicity | AMES Mutagenicity | Negative | Predicted to be non-mutagenic |

| Hepatotoxicity | Negative | Low probability of causing liver damage |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and selective synthetic routes to access (4-Chloro-3-hydroxyphenyl)acetonitrile and its analogs is a primary area of future research. While classical methods for the synthesis of hydroxyphenylacetonitriles exist, often involving the reaction of hydroxybenzyl alcohols with cyanides, there is a continuous drive for more sophisticated and sustainable approaches.

Future investigations are expected to focus on transition-metal-catalyzed cross-coupling reactions. Methodologies such as palladium-, nickel-, or copper-catalyzed cyanation of corresponding aryl halides or pseudohalides could offer milder reaction conditions and broader substrate scope. The development of modern catalysts, including those with specialized ligands like phosphines or N-heterocyclic carbenes, may lead to higher yields and improved selectivity in the synthesis of functionalized aromatic nitriles.

Furthermore, direct C-H bond functionalization represents a highly attractive strategy. The direct introduction of a nitrile group onto a pre-existing chloro-hydroxyphenyl scaffold would be a more atom-economical approach, minimizing the need for pre-functionalized starting materials. Research into photoredox catalysis could also provide novel pathways for the synthesis of alkyl nitriles from readily available carboxylic acids under mild conditions.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | Milder conditions, higher yields, broader substrate scope | Development of efficient and selective catalysts and ligands |

| Direct C-H Cyanation | High atom economy, reduced synthetic steps | Discovery of robust catalytic systems for direct functionalization |

| Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source | Design of suitable photocatalysts and exploration of reaction mechanisms |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters and reactor design for continuous production |

Advanced Mechanistic Studies on Chloro-Hydroxyphenyl Systems

A deeper understanding of the reaction mechanisms involving chloro-hydroxyphenyl systems is crucial for optimizing existing synthetic methods and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Kinetic studies, in-situ spectroscopic monitoring (such as FTIR and NMR), and the isolation and characterization of reaction intermediates will provide valuable experimental data. These experimental findings can be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net

Key areas for mechanistic investigation include:

The role of substituents: A systematic study of how the electronic and steric effects of the chloro and hydroxyl groups, as well as their relative positions on the phenyl ring, influence reactivity.

Solvent and catalyst effects: A detailed analysis of how the choice of solvent and catalyst can alter reaction pathways and product distributions.

Degradation pathways: Understanding the thermal and chemical degradation of chlorophenols is important for environmental remediation and for preventing the formation of toxic byproducts like chlorinated dibenzodioxins and dibenzofurans. researchgate.netnih.gov

Innovative Applications in Material Science and Supramolecular Chemistry

The unique structural features of this compound, namely the presence of hydrogen bond donors and acceptors, a reactive nitrile group, and a halogen atom, make it an interesting building block for the construction of novel materials and supramolecular assemblies.

In material science, this compound and its derivatives could be explored as precursors for the synthesis of functional polymers and advanced materials. numberanalytics.com The nitrile group can be transformed into various other functional groups, providing a handle for polymerization or for grafting onto surfaces to modify their properties.

In the realm of supramolecular chemistry, the ability of the phenolic hydroxyl group and the nitrile nitrogen to participate in hydrogen bonding, coupled with the potential for halogen bonding involving the chlorine atom, can be exploited to direct the self-assembly of molecules into well-defined architectures. nih.gov Research has shown that chlorophenols can self-assemble into bilayers in aqueous solutions. nih.gov The interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions can lead to the formation of complex supramolecular structures such as sheets, helices, and filaments. nih.gov Future work could focus on designing and synthesizing derivatives of this compound to control and tune these self-assembly processes, leading to new materials with tailored properties for applications in sensing, catalysis, and drug delivery.

| Potential Application Area | Key Molecular Features | Research Objectives |

| Functional Polymers | Reactive nitrile group for polymerization | Synthesis of polymers with tailored thermal, optical, or electronic properties |

| Surface Modification | Versatile functional groups for grafting | Development of surfaces with controlled wettability, adhesion, or biocompatibility |

| Supramolecular Gels | Hydrogen bonding and π-π stacking capabilities | Creation of stimuli-responsive "smart" materials |

| Crystal Engineering | Directional non-covalent interactions (H-bonds, halogen bonds) | Design of crystalline materials with specific packing motifs and properties |

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key aspects of green chemistry to be considered include:

Use of renewable feedstocks: Exploring synthetic routes that start from bio-based materials.

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Safer solvents and reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. rsc.org The use of aqueous ammonia (B1221849) as a nitrogen source, for instance, avoids the need for toxic cyanating agents. organic-chemistry.org

Energy efficiency: Developing reactions that can be performed at ambient temperature and pressure, potentially utilizing alternative energy sources like microwave or ultrasound irradiation. impactfactor.org

Catalysis: Employing catalytic methods over stoichiometric reactions to reduce waste.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org The synthesis of aryl nitriles from aromatic aldehydes in water is an example of a greener approach that minimizes pollution. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.